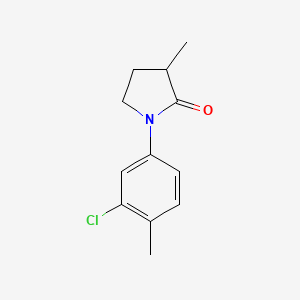
1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with a 3-chloro-4-methylphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one typically involves the reaction of 3-chloro-4-methylaniline with a suitable pyrrolidinone precursor. One common method includes the use of acetic acid as a solvent, where the reaction proceeds efficiently to yield the desired compound with good purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it interferes with photosynthesis by inhibiting the fixation of carbon dioxide in plant leaves . This inhibition is more pronounced under light conditions, suggesting its role in disrupting the photosynthetic electron transport chain.
Comparación Con Compuestos Similares
1-(3-Chloro-4-methylphenyl)-3-methylurea: Shares a similar structural motif but differs in the presence of a urea group instead of a pyrrolidinone ring.
1-(3-Chloro-4-methylphenyl)ethanone: Another related compound with a simpler structure, featuring an ethanone group instead of a pyrrolidinone ring.
Uniqueness: 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one stands out due to its unique combination of a pyrrolidinone ring and a substituted phenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
2884-69-7 |
|---|---|
Fórmula molecular |
C12H14ClNO |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14ClNO/c1-8-3-4-10(7-11(8)13)14-6-5-9(2)12(14)15/h3-4,7,9H,5-6H2,1-2H3 |
Clave InChI |
IDCUDPFNBCHCDL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C1=O)C2=CC(=C(C=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13826106.png)
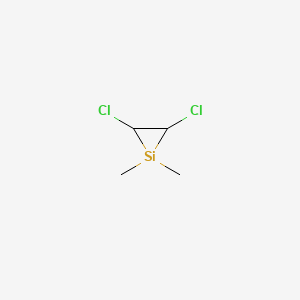
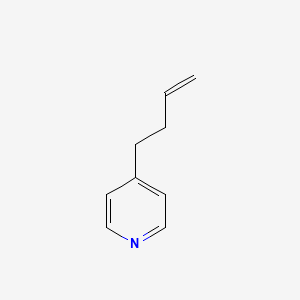
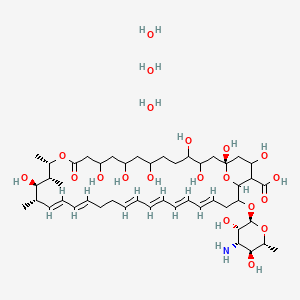
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-](/img/structure/B13826153.png)
![Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)
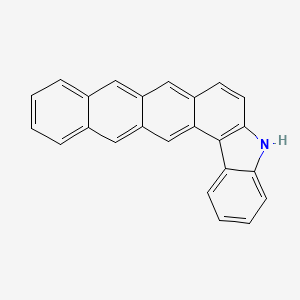
![2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide](/img/structure/B13826184.png)
